- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40
Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)
933-00-6 structure
Product Name:Hypochlorothioous acid,4-methylphenyl ester
CAS番号:933-00-6
MF:C7H7ClS
メガワット:158.648479700089
CID:797277
PubChem ID:11019146
Update Time:2025-07-16
Hypochlorothioous acid,4-methylphenyl ester 化学的及び物理的性質
名前と識別子
-
- Hypochlorothioous acid,4-methylphenyl ester
- 4-Methylphenylsulfenyl chloride
- 4-Toluenesulfenyl chloride
- 4-Tolylsulfenyl chloride
- p-Methylbenzenesulfenyl chloride
- p-Methylphenylsulfenyl chloride
- p-Tolylsulfenyl chloride
- 4-Methylbenzenesulfenyl chloride (ACI)
- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
- [(4-Methylphenyl)sulfanyl]chlorane
- p-Tolyl hypochlorothioate
- RSGBMGFQNOGIPC-UHFFFAOYSA-N
- p-toluenesulfenyl chloride
- p-tolyl hypochlorothioite
- P-TOLUENESULFENYLCHLORIDE
- 4-methylbenzenesulfenyl chloride
- Benzenesulfenyl chloride, 4-methyl-
- p-tolylhypochlorothioite
- SCHEMBL2022538
- (4-methylphenyl) thiohypochlorite
- thiohypochlorous acid p-tolyl ester
- 933-00-6
-
- インチ: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
- InChIKey: RSGBMGFQNOGIPC-UHFFFAOYSA-N
- ほほえんだ: ClSC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 157.9956991g/mol
- どういたいしつりょう: 157.9956991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 25.3Ų
じっけんとくせい
- 密度みつど: 1.20
- ふってん: 281 ºC
- フラッシュポイント: 120 ºC
Hypochlorothioous acid,4-methylphenyl ester 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00GUZ7-1g |
p-Toluenesulfenylchloride |
933-00-6 | 1g |
$192.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-5g |
p-Toluenesulfenylchloride |
933-00-6 | 5g |
$558.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-10g |
p-Toluenesulfenylchloride |
933-00-6 | 10g |
$970.00 | 2023-12-16 | ||
| Aaron | AR00GV7J-1g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 1g |
$307.00 | 2025-02-13 | |
| Aaron | AR00GV7J-5g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 5g |
$919.00 | 2025-02-13 | |
| Aaron | AR00GV7J-10g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 10g |
$1619.00 | 2025-02-13 |
Hypochlorothioous acid,4-methylphenyl ester 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C
リファレンス
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62
合成方法 4
はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
リファレンス
- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101
合成方法 5
はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40
合成方法 6
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt
リファレンス
- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224
合成方法 7
はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41
合成方法 8
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
リファレンス
- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
リファレンス
- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791
合成方法 10
はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
リファレンス
- The asymmetric desymmetrisation of meso compounds, 2000, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt
リファレンス
- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751
合成方法 12
はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4
合成方法 13
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
リファレンス
- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
リファレンス
- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538
合成方法 15
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C
リファレンス
- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),
合成方法 16
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt
リファレンス
- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591
合成方法 17
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt
リファレンス
- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446
合成方法 18
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C
リファレンス
- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640
合成方法 19
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C
リファレンス
- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013
合成方法 20
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C
リファレンス
- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572
Hypochlorothioous acid,4-methylphenyl ester Raw materials
Hypochlorothioous acid,4-methylphenyl ester Preparation Products
Hypochlorothioous acid,4-methylphenyl ester 関連文献
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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